molecular formula C19H19N3O2 B2821929 (1H-indol-6-yl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 1903365-12-7

(1H-indol-6-yl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2821929
CAS RN: 1903365-12-7
M. Wt: 321.38
InChI Key: ASOWLVSJQHFBRU-UHFFFAOYSA-N
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Description

“(1H-indol-6-yl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as indoles . Indole is a heterocyclic system that provides the skeleton to many important synthetic drug molecules . The indole nucleus binds with high affinity to multiple receptors, making it helpful in developing new useful derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

Regioselective Synthesis of Indolyldihydropyridines This research by Lavilla et al. (1991) focuses on the synthesis of indolyldihydropyridines using various solvents, highlighting the solvent's role in determining the isomers formed (Lavilla, Gotsens, & Bosch, 1991).

Chemical Modification of DNA with Mutagenic Compounds Hashimoto and Shudo (1985) explored the covalent binding of mutagenic compounds to DNA after metabolic activations, using similar compounds to the one (Hashimoto & Shudo, 1985).

Organocatalytic Synthesis of Spirooxindole Derivatives Chen et al. (2009) discuss the enantioselective synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, relevant due to their biological activities (Chen, Wei, Luo, Xiao, & Gong, 2009).

Oxone-Mediated Oxidative 3-Arylthio Substitution of Indoles Wu et al. (2008) achieved 3-arylthioindoles synthesis through an oxone-mediated method, indicating potential applications in medicinal chemistry (Wu, Wu, Wu, & Wu, 2008).

Ring-Methylation Using Supercritical Methanol Kishida et al. (2010) discuss ring-methylation of indole using supercritical methanol, a method yielding selective methylation at specific positions (Kishida, Kamitanaka, Fusayasu, Sunamura, Matsuda, Osawa, & Harada, 2010).

Biological Activities and Medicinal Chemistry

Synthesis and Molecular Docking Study of Anticancer and Antimicrobial Agents Katariya et al. (2021) synthesized compounds with heterocyclic entities, including pyridine, which were studied for anticancer and antimicrobial activities, indicating potential medicinal applications (Katariya, Vennapu, & Shah, 2021).

Synthesis of Novel Antimicrobial Agents Hublikar et al. (2019) synthesized novel pyrrole derivatives evaluated for antimicrobial activities, suggesting their potential in therapeutic applications (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).

Novel Heteroaromatic Organofluorine Inhibitors Rudnitskaya et al. (2009) identified potent inhibitors of fructose-1,6-bisphosphatase, including indole derivatives, emphasizing their significance in medicinal chemistry (Rudnitskaya, Huynh, Török, & Stieglitz, 2009).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The future directions for research on “(1H-indol-6-yl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” could include further exploration of its biological activities, development of synthesis methods, and investigation of its mechanism of action.

properties

IUPAC Name

1H-indol-6-yl-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-2-5-18(21-11-13)24-16-7-9-22(12-16)19(23)15-4-3-14-6-8-20-17(14)10-15/h2-6,8,10-11,16,20H,7,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOWLVSJQHFBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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